Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate
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Overview
Description
- The compound’s structure includes a long perfluorinated alkyl chain (undecafluoropentyl) linked to the propanoate moiety. This unique structure imparts interesting properties.
Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate: is a chemical compound with the molecular formula CHFO. It consists of a trifluoromethyl group attached to a tetrafluorinated propanoate ester.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through fluorination reactions involving appropriate starting materials.
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Reactivity: Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate is highly fluorinated, making it resistant to many common chemical transformations.
Common Reagents and Conditions: Fluorination reactions often involve harsh conditions, such as elevated temperatures and strong acids.
Major Products: The primary product of these reactions is the fully fluorinated ester itself.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding fluorination reactions.
Biology and Medicine: Its unique properties may find applications in drug delivery systems or as a fluorinated probe in biological studies.
Industry: Limited industrial applications exist, but its extreme hydrophobicity and chemical stability could be advantageous in specialized coatings or lubricants.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For drug delivery, it may enhance bioavailability due to its fluorinated nature.
- Molecular targets and pathways would vary based on the context of use.
Comparison with Similar Compounds
Similar Compounds: Other perfluorinated compounds, such as perfluorocarbons (PFCs), exhibit similar properties.
Uniqueness: Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate stands out due to its specific structure, combining a trifluoromethyl group with a long perfluorinated tail.
Properties
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15O3/c1-26-2(25)3(10,7(17,18)19)27-9(23,24)6(15,16)4(11,12)5(13,14)8(20,21)22/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROKQQSASYUOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895957 |
Source
|
Record name | Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220369-95-9 |
Source
|
Record name | Methyl 2,3,3,3-tetrafluoro-2-[(undecafluoropentyl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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